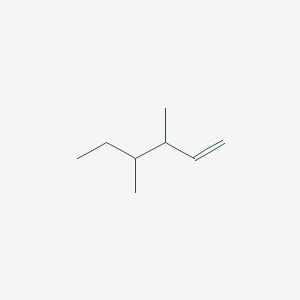

3,4-Dimethyl-1-hexene

Description

Significance in Organic Synthesis and Materials Science

The primary significance of 3,4-Dimethyl-1-hexene in the chemical sciences lies in its role as a versatile intermediate in organic synthesis and as a building block in materials science. ontosight.ai Its double bond can readily undergo addition reactions, such as hydrogenation, halogenation, and ozonolysis, allowing for its conversion into a variety of other organic molecules. ontosight.ai This reactivity makes it a useful precursor for constructing more complex molecular architectures. For instance, it can be converted to 3,4-dimethylhexanal (B14678340) through a multi-step synthesis process. chegg.comchegg.com

In materials science, this compound is valued as a monomer or comonomer in polymerization reactions. ontosight.ai The incorporation of this branched alkene into polymer chains can influence the properties of the resulting materials, such as elastomers and plastics, by modifying their structure and, consequently, their physical characteristics. ontosight.ai Its potential use extends to the production of lubricants and as a component in synthetic fuels. ontosight.aiontosight.ai The dimerization of smaller alkenes, such as trans-2-butene, has been identified as a synthetic route to produce this compound. ontosight.airesearchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 3,4-dimethylhex-1-ene |

| CAS Number | 16745-94-1 |

| Molecular Formula | C₈H₁₆ |

| Molecular Weight | 112.21 g/mol |

| Appearance | Flammable liquid |

Data sourced from multiple references. nih.govguidechem.comnist.gov

Research Context and Scope for Branched Alkenes

Branched alkenes, such as this compound, are a class of compounds receiving significant attention in academic and industrial research. nrel.gov Studies often focus on developing new catalytic methods to control the regioselectivity and stereoselectivity of reactions involving these structures. The presence of branching near the double bond can present unique challenges and opportunities in synthesis compared to their linear counterparts. hiroshima-u.ac.jp

Recent advancements have centered on the transition-metal-catalyzed functionalization of alkenes. For example, nickel-catalyzed hydroalkylation using diazo compounds has been developed as a method for the branched-selective functionalization of both activated and unactivated alkenes. acs.org This provides a novel way to introduce α-carbonyl moieties. acs.org Similarly, the field of hydroboration has seen progress in developing catalysts, often using earth-abundant metals, that favor the formation of branched borane-functionalized hydrocarbons over linear products. acs.org These hydroboration reactions are fundamental for creating organoboron compounds, which are indispensable intermediates for producing a wide range of organic materials and pharmaceuticals through methods like the Suzuki–Miyaura coupling. hiroshima-u.ac.jp

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3,4-dimethylhexanal |

| trans-2-butene |

| Carbon |

| Cobalt |

| Nickel |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,4-dimethylhex-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-5-7(3)8(4)6-2/h5,7-8H,1,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWWRMMIWAOBBFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871260 | |

| Record name | 3,4-Dimethylhex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [ChemSampCo MSDS] | |

| Record name | 3,4-Dimethyl-1-hexene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10183 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16745-94-1 | |

| Record name | 3,4-Dimethyl-1-hexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016745941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethyl-1-hexene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102775 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dimethylhex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hexene, 3,4-dimethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3,4 Dimethyl 1 Hexene

Catalytic Dimerization and Oligomerization Approaches

The catalytic dimerization of lower alkenes, such as propylene (B89431) and butene, represents a direct and atom-economical pathway to C6 and C8 olefins, respectively. researchgate.netnih.gov These processes utilize transition metal complexes that can be finely tuned to favor the formation of specific isomers. researchgate.netnih.gov The production of 3,4-Dimethyl-1-hexene via this route is a significant challenge due to the numerous possible isomers that can be formed. For instance, the dimerization of propylene can lead to at least 12 different hexene isomers. uni-bayreuth.de

Iron-based catalysts have emerged as an economical and environmentally benign option for various organic transformations, including the stereoselective synthesis of alkenes. researchgate.netrsc.org Their application in alkene dimerization is particularly noteworthy. Research has demonstrated the unparalleled effectiveness of specific iron-based catalysts in the dimerization of trans-2-butene, leading to a high selectivity for this compound. researchgate.net The catalytic cycle for such iron-catalyzed reactions often involves steps like the 1,2-insertion of an initial olefin into an Fe-H bond, followed by a 2,1-insertion of a second olefin molecule. mdpi.com Subsequent β-hydride elimination then yields the final dimeric product. mdpi.com The design of the ligand framework around the iron center is critical for steering the reaction toward the desired product and away from other potential isomers. mdpi.comacs.org

Table 1: Research Findings on Iron-Catalyzed Alkene Dimerization

| Catalyst System | Substrate | Key Product(s) | Selectivity | Research Focus |

|---|---|---|---|---|

| Iron-based catalyst | trans-2-butene | This compound | High | Demonstrates a direct and selective route to the target compound. researchgate.net |

| Iron complexes with pyridine (B92270) bis(imine) ligands | α-Olefins | Linear and Me-substituted dimers | Varies with ligand | Elucidates the mechanism of dimerization via successive alkene insertions. mdpi.com |

This table is interactive. Click on the headers to sort.

A variety of transition metals beyond iron are effective for alkene dimerization, including nickel, cobalt, zirconium, and vanadium. researchgate.netuni-bayreuth.demdpi.com These catalytic systems typically consist of a transition metal precursor and a co-catalyst or activator, such as an organoaluminum compound. google.comgoogle.com

Nickel-based systems , often used in the Shell Higher Olefins Process (SHOP), are highly effective for producing linear alpha-olefins but can be modified to produce branched dimers. researchgate.netrsc.org For example, nickel(II) complexes with phenoxyimine or bisimine ligands, when activated with methylaluminoxane (B55162) (MAO), show high selectivity for propylene dimerization products. uni-bayreuth.de

Cobalt-based catalysts , such as pyridine bis(imine) cobalt complexes, also dimerize α-olefins, though sometimes with lower productivity compared to analogous iron systems. mdpi.com They are noted for producing primarily linear dimers. mdpi.com

Zirconium-based catalysts , particularly zirconocene (B1252598) complexes like Cp₂ZrCl₂ activated with MAO, are well-studied for alkene dimerization. researchgate.netmdpi.com The mechanism often involves the insertion of an alkene into a Zr-H bond, carbometalation of a second alkene molecule, and subsequent β-H elimination to release the dimer. mdpi.com

Table 2: Product Distribution in Propylene Dimerization with a Ni-POM-WD/SBA-15 Catalyst

| Product Isomer | Class | Selectivity (%) |

|---|---|---|

| trans-2-Hexene | Linear | > 30% |

| trans-3-Hexene | Linear | ~20% |

| trans-4-Methyl-2-pentene | Branched | ~15% |

| cis-2-Hexene | Linear | ~10% |

| 1-Hexene (B165129) | Linear | < 5% |

| 4-Methyl-1-pentene | Branched | < 5% |

Data derived from propylene oligomerization studies showing typical C6 dimer distributions. rsc.org

The chemo-, regio-, and stereoselectivity of alkene dimerization are profoundly influenced by the ligand environment of the metal catalyst and the nature of the activator used. researchgate.netnih.govmdpi.com

The steric and electronic properties of the ligands coordinated to the transition metal center play a crucial role in directing the reaction pathway. researchgate.netresearchgate.net For instance, bulky ligands can favor the formation of specific isomers by controlling how the alkene approaches and coordinates to the metal center. In chromium-catalyzed ethene oligomerization, the ligand structure, specifically the presence of a pendant ether donor, can facilitate the formation of the active catalytic species. rsc.org

The choice of activator is equally critical. In chromium-catalyzed systems, using AlMe₃ as an activator for ethene oligomerization predominantly yields 1-hexene, whereas switching the activator to modified methylaluminoxane (MMAO) shifts the selectivity dramatically toward 1-octene. rsc.org This demonstrates that the activator is not merely an initiator but an integral part of the catalytic system that dictates the product distribution. rsc.org Similarly, in zirconium-catalyzed systems, the presence of chlorine in the catalyst is noted as an important factor for dimerization, with its absence leading to the formation of higher oligomers. mdpi.com

Several mechanisms have been proposed to explain how transition metal catalysts facilitate alkene dimerization. The most common pathways involve the coordination of alkene molecules to a metal center followed by insertion and elimination steps.

One widely accepted model is the Cossee-Arlman mechanism , which involves the stepwise insertion of alkene monomers into a metal-alkyl bond. mdpi.com Another significant pathway, particularly for zirconocene-based catalysts, involves a metal-hydride species. researchgate.netmdpi.com In this mechanism, the process begins with the insertion of a first alkene molecule into a metal-hydride (M-H) bond, forming a metal-alkyl intermediate. mdpi.com This is followed by the coordination and subsequent insertion of a second alkene molecule. The final step is typically a β-hydride elimination, which releases the dimer product and regenerates the active metal-hydride catalyst. mdpi.com

For certain iron and cobalt catalysts, the proposed mechanism involves consecutive insertions with different regioselectivity, for example, a 1,2-insertion followed by a 2,1-insertion, which ultimately leads to methyl-branched dimers after β-H elimination. mdpi.com The specific pathway taken is highly dependent on the metal, ligand, and reaction conditions, which in turn determines the structure of the resulting dimer. mdpi.com

Stereoselective Synthesis of this compound and its Derivatives

The structure of this compound contains two adjacent chiral centers (at C3 and C4), meaning it can exist as four possible stereoisomers (two pairs of enantiomers). The synthesis of a single, specific stereoisomer requires enantioselective catalysis, a sophisticated approach that uses chiral catalysts to control the three-dimensional architecture of the product.

The development of chiral catalysts, particularly chiral ansa-metallocenes, has been a milestone in asymmetric synthesis. researchgate.netrsc.org These catalysts are highly effective in a variety of alkene functionalization reactions, including enantioselective carboalumination and oligomerization. rsc.orgresearchgate.net

Chiral ansa-zirconocene complexes have been shown to catalyze the reaction of alkenes like 1-hexene with triethylaluminum (B1256330) (AlEt₃) to produce enantiomerically enriched functionalized oligomers. rsc.org The rigid, chiral ligand framework of the catalyst forces the reacting molecules into a specific orientation, leading to the preferential formation of one enantiomer over the other. The enantiomeric excess (ee) achieved in these reactions is highly dependent on the catalyst's structure. rsc.org Studies on the intramolecular mobility of the η⁵-ligands in these chiral zirconocene complexes have provided insight into how catalyst structure translates to enantioselectivity in the products. rsc.org

The functionalization of unactivated terminal alkenes using chiral catalysts is a powerful strategy for creating complex chiral molecules from simple starting materials. nih.gov While direct asymmetric dimerization to form a single enantiomer of this compound is a formidable challenge, the principles established in asymmetric alkene functionalization provide a clear pathway. By using chiral catalysts derived from transition metals like rhodium, iridium, or zirconium, it is possible to perform reactions such as C-H activation or carboalumination on simple alkenes to build up chiral structures with high enantioselectivity. rsc.orgnih.gov

Table 3: Examples of Chiral Catalysts in Enantioselective Alkene Functionalization

| Catalyst Type | Reaction | Substrate(s) | Enantioselectivity | Significance |

|---|---|---|---|---|

| Chiral ansa-zirconocene complexes | Carboalumination | 1-Octene, AlMe₃ | 65% ee (R) | Demonstrates enantioselective C-C bond formation on an alkene. rsc.org |

| Chiral ansa-zirconocene complexes | Cycloalumination | 1-Hexene, AlEt₃ | 12-26% ee (S) | Shows that catalyst structure directly impacts stereochemical outcome. rsc.org |

| Planar chiral Rh(III) indenyl complex | C-H Functionalization | N-chlorobenzamide, 1-hexene | 74% ee | Achieves high enantioselectivity in functionalizing an unbiased terminal alkene. nih.gov |

This table is interactive. Click on the headers to sort.

Principles and Applications of Asymmetric Induction in Hexene Synthesis

Asymmetric induction in chemical synthesis refers to the preferential formation of one enantiomer or diastereomer over another, driven by the influence of a chiral feature present in the substrate, reagent, catalyst, or reaction environment. msu.edu This principle is fundamental in creating stereogenic centers with a specific configuration. In the context of hexene synthesis, particularly for a molecule like this compound with two chiral centers (at C3 and C4), asymmetric induction is crucial for producing stereoisomerically pure compounds.

Any reaction that establishes a new stereogenic center can be designed to proceed stereoselectively. msu.edu The application of this principle to hexene synthesis often involves reactions on prochiral substrates. For instance, the hydroboration of an alkene like 1-phenylcyclopentene creates two new stereogenic centers, and while the reaction is diastereoselective, it yields a racemic mixture without a chiral influence. msu.edu To achieve enantioselectivity, a chiral agent must be introduced.

A powerful application of asymmetric induction is the Zirconium-catalyzed Asymmetric Carboalumination of Alkenes (ZACA reaction). nih.gov This method has been effectively used for the reagent-controlled asymmetric synthesis of chiral fragments. The process involves the addition of an organoaluminum reagent across an alkene double bond, catalyzed by a chiral zirconocene complex. The chirality of the resulting carbon center is reliably dictated by the chirality of the catalyst used. For example, the ZACA reaction on 1-hexene can produce (S)- or (R)-2-methyl-1-alkylalanes depending on whether a (+)- or (-)-zirconium catalyst is employed. nih.gov This same principle can be extended to other 1-alkenes to construct chiral synthons applicable to the synthesis of complex molecules like this compound.

Another cornerstone of asymmetric induction is the use of chiral hydroborating agents. Reagents like diisopinocampheylborane (B13816774) (Ipc₂BH) and monoisopinocampheylborane (IpcBH₂), derived from readily available α-pinene, can add to prochiral alkenes to create chiral alcohols with good to excellent enantiomeric excess (e.e.) after oxidation. mdpi.org The steric bulk of these reagents allows for effective differentiation between the two faces of a double bond, particularly in trisubstituted and trans-alkenes. mdpi.org

Table 1: Key Concepts in Asymmetric Induction for Alkene Synthesis

| Principle | Description | Application Example |

|---|---|---|

| Chiral Catalyst | A chiral catalyst creates a chiral environment for the reaction, favoring one pathway over another. | ZACA Reaction using chiral zirconocene catalysts to create specific stereocenters. nih.gov |

| Chiral Reagent | A stoichiometric reagent that is itself chiral transfers its chirality to the product. | Asymmetric hydroboration using boranes derived from chiral terpenes like α-pinene. mdpi.org |

| Chiral Auxiliary | A chiral group is temporarily attached to the substrate, directs the stereochemistry of a reaction, and is later removed. | An optically pure group R can be used to favor the formation of one diastereomer over another in Diels-Alder reactions. cdnsciencepub.com |

Enantioselective and Diastereoselective Synthetic Pathways

Building upon the principles of asymmetric induction, specific pathways can be designed for the enantioselective and diastereoselective synthesis of this compound. These methods aim to control the absolute and relative configurations of the C3 and C4 stereocenters.

Enantioselective Pathways: Enantioselective synthesis focuses on producing a single enantiomer. A prominent strategy involves the catalytic enantioselective addition of organometallic reagents to carbonyl compounds. mdpi.com For instance, alkylzirconium species, generated in situ from alkenes like 1-hexene via hydrozirconation, can add to aldehydes in the presence of a chiral ligand and a titanium promoter. This approach provides a route to chiral alcohols, which are versatile precursors. mdpi.com A hypothetical route to an enantiomer of this compound could involve the enantioselective addition of an ethyl-metal reagent to 3-methyl-1-penten-2-one, followed by further modifications.

The use of chiral borolanes, such as C₂ symmetric trans-2,5-dimethylborolane, represents a rationally designed approach for asymmetric hydroboration. These reagents have demonstrated very high enantiomeric excess for various alkene types because the substituents on the borolane ring effectively differentiate the faces of the prochiral alkene within the transition state. mdpi.org

Diastereoselective Pathways: Diastereoselective synthesis aims to form one diastereomer in preference to others. When a molecule already contains a stereocenter, it can influence the creation of a new one. However, modern methods often achieve high diastereoselectivity through reagent control, even on achiral substrates. A recently developed method for synthesizing cis-substituted tetrahydrofurans from alkenes and acyl chlorides demonstrates exceptional diastereoselectivity through the use of specially designed Hantzsch ester derivatives as hydride sources. nih.gov While the product is a heterocycle, the underlying principle of controlling the stereochemical outcome of additions to alkenes is broadly applicable.

A potential diastereoselective route to a precursor for this compound could involve a tandem reaction sequence. For example, organocatalytic methods, such as the reaction of α,β-unsaturated aldehydes with other reagents in the presence of a chiral amine, can create multiple stereocenters in a single, highly controlled operation. beilstein-journals.org

Table 2: Examples of Stereoselective Synthetic Methods

| Method | Catalyst/Reagent | Type of Selectivity | Key Feature |

|---|---|---|---|

| Asymmetric Carboalumination (ZACA) | Chiral Zirconocene Dichloride | Enantioselective | Reagent-controlled formation of a new C-C bond and stereocenter. nih.gov |

| Asymmetric Hydroboration | trans-2,5-dimethylborolane | Enantioselective | C₂ symmetric reagent provides high e.e. for sterically hindered alkenes. mdpi.org |

| Asymmetric Reduction | (-)-DIP-Chloride® | Enantioselective | Reduction of a prochiral ketone to a chiral alcohol with high e.e. sci-hub.se |

| Tandem Michael-Aldol Reaction | Chiral Diphenylprolinol Silyl Ether | Enantio- and Diastereoselective | Organocatalytic cascade creates multiple stereocenters in one pot. beilstein-journals.org |

| Charge Relocation THF Synthesis | Hantzsch Ester Derivatives | Diastereoselective | Modular approach to highly substituted products with excellent diastereomeric ratios. nih.gov |

Chemo- and Regioselective Preparations of Unsaturated Branched Hydrocarbons

The synthesis of a specific constitutional isomer like this compound from simpler precursors requires precise control over which functional groups react (chemoselectivity) and at what position (regioselectivity). This is particularly challenging when creating branched structures.

Transition metal catalysis is a powerful tool for achieving such control. For example, cobalt-catalyzed hydroformylation can be influenced by ligand choice to favor either linear or branched aldehydes. researchgate.net While often aimed at linear products, the regioselective conversion of internal alkenes to branched products is an area of active research. researchgate.net Similarly, rhodium-catalyzed reactions, such as the decarboxylative addition of β-ketoacids to alkynes, can proceed with exclusively branched selectivity under the right conditions, demonstrating that catalyst systems can be tuned to favor the formation of branched structures. rsc.org

A highly relevant example of a chemo- and regioselective synthesis is the dimerization of trans-2-butene to produce this compound, which has been reported to occur on certain iron-based catalysts. researchgate.net This transformation requires the specific coupling of two butene molecules at their C2 positions to form a C-C bond, followed by a hydrogen shift to establish the terminal double bond, all while avoiding other possible oligomerization or isomerization products.

Copper-catalyzed protoborylation of 1,4-diynes is another method that provides excellent chemo- and regioselectivity. The use of specific phosphine (B1218219) ligands like XPhos directs the reaction to produce branched alkenylboron products, which are versatile intermediates for further synthesis. ustc.edu.cn This demonstrates how the ligand environment around a metal catalyst is critical for directing the outcome of a reaction toward a specific branched isomer. ustc.edu.cn

Table 3: Catalytic Systems for Chemo- and Regioselective Synthesis

| Catalyst System | Reaction Type | Selectivity Control |

|---|---|---|

| Cobalt Carbonyls | Hydroformylation | Ligand steric bulk influences regioselectivity between linear and branched products. researchgate.net |

| Rh(I)/DIOP | Decarboxylative Addition | Catalyst system provides exclusively branched products from alkynes. rsc.org |

| Copper/XPhos | Protoborylation | Mono-phosphine ligand facilitates the synthesis of branched alkenylboron products. ustc.edu.cn |

| Iron-based catalysts | Alkene Dimerization | Selectively dimerizes trans-2-butene to this compound. researchgate.net |

| Palladium(II)/SOX | Allylic C-H Amination | Provides excellent regio- and stereoselectivity for linear over branched products. researchgate.net |

Green Chemistry Approaches in this compound Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. scielo.org.mxpnas.org These principles are increasingly being applied to the synthesis of hydrocarbons like this compound to make their production more sustainable and environmentally benign.

A key focus of green chemistry is the replacement of toxic and expensive precious metal catalysts (e.g., palladium, rhodium) with catalysts based on earth-abundant and less toxic metals. pnas.org Recent breakthroughs include the use of iron catalysts for the synthesis of Z-alkenes. nus.edu.sg This approach is more sustainable and cost-effective, enhancing efficiency and aligning with environmentally friendly practices. nus.edu.sg Similarly, magnesium has been shown to be an efficient, nontoxic, and inexpensive catalyst for Knoevenagel condensations to produce alkenes, with the reaction proceeding effectively in water as a green solvent. acs.orgacs.org

Atom economy, which maximizes the incorporation of all starting materials into the final product, is another core principle. pnas.org Reactions like isomerizations and addition reactions are inherently atom-economical. For example, the direct, stereoselective addition of primary alcohols to alkenes provides an atom-economic alternative to the classical Grignard reaction, which generates stoichiometric salt waste. pnas.org

The use of green solvents, particularly water, is a highly attractive approach for sustainable organic synthesis. acs.org Developing catalytic systems that are effective in aqueous media can significantly reduce the reliance on volatile and often toxic organic solvents. A novel method has been developed for the green synthesis of bio-based hexamethylene-1,6-dicarbamate, which highlights the use of biomass-derived platform molecules and reaction systems in H₂O-ethanol mixtures. rsc.org While for a different target, this work underscores the drive to use renewable feedstocks and environmentally benign solvents. rsc.org

Table 4: Green Chemistry Principles in Alkene Synthesis

| Principle | Application in Alkene Synthesis | Example |

|---|---|---|

| Safer Catalysts | Replacing precious metals with earth-abundant metals. | Iron-catalyzed dialkylation of allenes for Z-alkene synthesis. nus.edu.sg |

| Green Solvents | Using water or bio-based solvents instead of volatile organics. | Magnesium-catalyzed Knoevenagel condensation in water. acs.orgacs.org |

| Atom Economy | Designing reactions where most atoms from the reactants are in the product. | Ruthenium-catalyzed redox isomerization of propargyl alcohols into enones. pnas.org |

| Renewable Feedstocks | Using biomass-derived starting materials. | Synthesis of HDI precursors from 5-hydroxymethylfurfural (B1680220) (5-HMF). rsc.org |

Reactivity and Mechanistic Investigations of 3,4 Dimethyl 1 Hexene

Electrophilic Addition Reactions of the Alkene Moiety

As an alkene, 3,4-Dimethyl-1-hexene is electron-rich at its carbon-carbon double bond, making it susceptible to attack by electrophiles. ontosight.ailibretexts.org Electrophilic addition is a fundamental reaction class for this compound, where the π-bond is broken to form two new sigma bonds. libretexts.org

Epoxidation Reactions

Epoxidation is a key electrophilic addition reaction where an oxygen atom is added across the double bond to form a three-membered cyclic ether known as an epoxide. leah4sci.com This reaction is significant as it introduces new functional groups and can create new stereocenters, providing a pathway to a variety of other chemical compounds. msu.edu For this compound, epoxidation converts the C1-C2 double bond into an epoxide ring.

A widely used method for the epoxidation of alkenes is the reaction with a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid (m-CPBA). leah4sci.comlibretexts.org This reaction, known as the Prilezhaev reaction, is characterized by a concerted mechanism. wikipedia.org

The mechanism involves the alkene's π-bond acting as a nucleophile, attacking the electrophilic oxygen of the peroxyacid. leah4sci.com Simultaneously, several bond-forming and bond-breaking events occur in a single, cyclic transition state, often referred to as the "butterfly mechanism". youtube.com The key steps are:

The π bond of the alkene attacks the terminal, electrophilic oxygen of the peroxyacid. leah4sci.com

This oxygen's lone pair, in turn, attacks one of the alkene carbons. leah4sci.com

The weak oxygen-oxygen (peroxide) bond breaks. masterorganicchemistry.com

The proton from the peroxyacid's hydroxyl group is transferred to the carbonyl oxygen of the peroxyacid. masterorganicchemistry.com

The C=O double bond of the peroxyacid becomes a C-O single bond, and the C-O single bond becomes a new C=O double bond. masterorganicchemistry.com

This entire process occurs in one step, meaning no intermediate is formed. vaia.com The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product. masterorganicchemistry.com For example, a cis-alkene will yield a cis-epoxide, and a trans-alkene will form a trans-epoxide. youtube.com The addition of the oxygen atom is a syn-addition, as both C-O bonds form on the same face of the alkene. masterorganicchemistry.com The by-product of this reaction is the corresponding carboxylic acid, in this case, meta-chlorobenzoic acid. masterorganicchemistry.com

Table 1: Mechanistic Steps of m-CPBA Epoxidation

| Step | Description | Electron Flow |

|---|---|---|

| 1 | Nucleophilic Attack | The C=C π bond of this compound attacks the terminal oxygen of m-CPBA. |

| 2 | C-O Bond Formation | A lone pair from the terminal oxygen of m-CPBA forms a bond with the other carbon of the double bond. |

| 3 | O-O Bond Cleavage | The weak peroxide bond in m-CPBA breaks. |

| 4 | Proton Transfer | The hydrogen of the peroxyacid is transferred to the carbonyl oxygen. |

| 5 | Product Formation | An epoxide ring is formed on the alkene, and a molecule of meta-chlorobenzoic acid is released. |

Metal complexes are often employed as catalysts to facilitate epoxidation reactions, typically using hydroperoxides like tert-butyl hydroperoxide (TBHP) or hydrogen peroxide (H₂O₂) as the terminal oxidant. google.comacs.org Transition metals such as titanium (Ti), vanadium (V), molybdenum (Mo), and manganese (Mn) are commonly used. google.comacs.orggoogle.com

The general mechanism for metal-catalyzed epoxidation involves the coordination of the oxidant (e.g., a hydroperoxide) to the metal center. This coordination activates the peroxide, making it a more potent electrophile for the transfer of an oxygen atom to the alkene double bond. For this compound, the selectivity of metal-catalyzed epoxidation would be influenced by several factors:

Nature of the Metal Catalyst: Different metals exhibit different reactivities and selectivities. For instance, high-oxidation-state transition metals of Lewis acids are often the catalytic active centers. researchgate.net Vanadium catalysts are known for their high selectivity in the epoxidation of allylic alcohols, while molybdenum catalysts are effective for a broader range of alkenes. acs.org

Ligand Environment: The ligands attached to the metal center play a crucial role in tuning the catalyst's steric and electronic properties. Chiral ligands can be used to induce enantioselectivity, which is particularly relevant for prochiral alkenes or in the kinetic resolution of chiral alkenes. msu.edu

Substrate Structure: The steric and electronic properties of the alkene itself are critical. For this compound, the terminal, monosubstituted double bond is generally less sterically hindered than more substituted double bonds, which can influence the rate of reaction. However, the chiral center at C4 can influence the facial selectivity of the epoxidation.

Oxidant: The choice of oxidant, such as hydrogen peroxide or an alkyl hydroperoxide, can affect the reaction's efficiency and selectivity. osti.gov

Table 2: Factors Influencing Selectivity in Metal-Catalyzed Epoxidation

| Factor | Influence on Epoxidation of this compound |

|---|---|

| Metal Center (e.g., Ti, V, Mo) | Affects reaction rate and potential for directing group effects. |

| Ligands | Can control stereoselectivity (diastereo- and enantioselectivity) through steric and electronic interactions in the transition state. |

| Alkene Substitution | The terminal double bond is sterically accessible, favoring reaction. |

| Chiral Center (C4) | Can direct the incoming oxidant to one face of the double bond, leading to diastereoselectivity. |

| Oxidant (e.g., H₂O₂, TBHP) | The reactivity and stability of the oxidant impact overall yield and reaction conditions. |

Stereoselectivity is a critical aspect of the epoxidation of this compound due to its inherent chirality. The molecule possesses a stereocenter at the C4 position. The epoxidation reaction creates two new stereocenters at C1 and C2.

Diastereospecificity: Epoxidation with reagents like m-CPBA is diastereospecific, meaning the relative configuration of the substituents on the double bond is maintained in the product. masterorganicchemistry.com Since this compound is a terminal alkene, this aspect primarily relates to the syn-addition of the oxygen atom. masterorganicchemistry.com

Diastereoselectivity: Because the starting material is chiral (it can exist as (R)-3,4-Dimethyl-1-hexene or (S)-3,4-Dimethyl-1-hexene), the two faces of the double bond are diastereotopic. Attack of the epoxidizing agent from either face will lead to the formation of diastereomeric products. For example, epoxidation of (S)-3,4-Dimethyl-1-hexene will produce a mixture of (1R, 2S, 4S)-1,2-epoxy-3,4-dimethylhexane and (1S, 2R, 4S)-1,2-epoxy-3,4-dimethylhexane. The ratio of these diastereomers is determined by the steric hindrance presented by the substituents around the chiral center, which influences the trajectory of the incoming reagent. This preferential formation of one diastereomer over another is known as diastereoselectivity. msu.edu

Enantioselectivity: If starting with a racemic mixture of this compound, a non-chiral epoxidizing agent like m-CPBA will produce a mixture of all four possible stereoisomers. To achieve enantioselectivity (the preferential formation of one enantiomer), a chiral catalyst or reagent, such as in the Sharpless asymmetric epoxidation, is required. msu.edumasterorganicchemistry.com

The degree of diastereoselectivity can be influenced by the steric bulk of the substituents and the specific reaction conditions and reagents used. google.comresearchgate.net

The transition state (TS) of an epoxidation reaction provides insight into its mechanism and selectivity. For peroxyacid epoxidations, theoretical studies on simple alkenes suggest a spiro orientation of the electrophilic oxygen relative to the alkene plane in the transition state. wikipedia.org

Key energetic factors include:

Activation Energy (ΔG‡): The rate of epoxidation is dependent on the activation energy. More nucleophilic (electron-rich) alkenes generally react faster because they lower the energy of the transition state. libretexts.org For this compound, the alkyl substituents on the double bond increase its nucleophilicity compared to ethylene (B1197577), thus promoting a faster reaction.

Transition State Stabilization: The stability of the transition state can be affected by the solvent and catalyst structure. acs.orgbath.ac.uk In metal-catalyzed systems, the transition state involves the alkene, the metal-peroxo species, and associated ligands. google.com The geometry of this complex dictates the stereochemical outcome. For chiral substrates like this compound, there will be two diastereomeric transition states leading to the two diastereomeric products. The energy difference between these two transition states determines the diastereomeric ratio of the products. A larger energy difference leads to higher diastereoselectivity. google.com

Reaction Exothermicity: Epoxidation reactions are generally exothermic, as the relatively weak O-O bond of the peroxide is replaced by stronger C-O bonds in the epoxide ring. libretexts.org

Oxone, a stable triple salt containing potassium peroxymonosulfate (B1194676) (2KHSO₅·KHSO₄·K₂SO₄), is another versatile oxidant for epoxidation. scribd.comlookchem.com Oxone itself can epoxidize some alkenes directly, but the reaction is more commonly and efficiently performed by generating a more reactive oxidizing species in situ. scribd.com

The most common pathway involves the use of a ketone, such as acetone (B3395972), as a catalyst. rsc.org The catalytic cycle proceeds as follows:

The ketone catalyst reacts with Oxone in a buffered aqueous or biphasic medium to form a reactive dioxirane (B86890) intermediate (e.g., dimethyldioxirane (B1199080) if acetone is the catalyst). scribd.comrsc.org

The generated dioxirane then transfers an oxygen atom to the alkene (this compound) in a concerted step, forming the epoxide. researchgate.net

The ketone catalyst is regenerated in the process and can participate in another cycle. scribd.com

The reaction is often run in a biphasic system (e.g., an organic solvent and water) with a phase-transfer catalyst to facilitate interaction between the water-soluble Oxone and the organic-soluble alkene and ketone. scribd.comlookchem.com The pH of the aqueous phase is a critical parameter and is typically buffered between 7 and 8 to ensure the stability and reactivity of the Oxone and the dioxirane intermediate. lookchem.com However, some protocols have found that higher pH can be beneficial for certain substrates. This method is advantageous due to the low cost and relative safety of Oxone. scribd.com Chiral ketones can also be employed to achieve asymmetric epoxidation.

Table 3: Comparison of Epoxidation Reagents for Alkenes

| Reagent System | Oxidizing Species | Typical Conditions | Key Features |

|---|---|---|---|

| m-CPBA | Peroxyacid | Aprotic organic solvent (e.g., CH₂Cl₂, CHCl₃) | Stoichiometric, reliable, stereospecific, good for general-purpose lab synthesis. libretexts.orgyoutube.com |

| Metal Catalyst / Hydroperoxide | Metal-peroxo complex | Organic solvent, requires catalyst (e.g., Ti(OⁱPr)₄, VO(acac)₂) and oxidant (e.g., TBHP). google.com | Catalytic, can be highly selective (regio-, diastereo-, enantio-). msu.edugoogle.com |

| Oxone / Ketone | Dioxirane (generated in situ) | Biphasic (organic/water), buffered pH, requires ketone catalyst (e.g., acetone). scribd.comlookchem.com | Uses an inexpensive, stable primary oxidant; can be catalytic; adaptable for asymmetric synthesis. |

Catalytic Hydrogenation Reactions

The catalytic hydrogenation of this compound is an addition reaction where molecular hydrogen (H₂) is added across the double bond, resulting in the corresponding saturated alkane, 3,4-dimethylhexane (B165660). This reaction is thermodynamically favorable but requires a metal catalyst to proceed at a practical rate. libretexts.org

The most widely accepted mechanism for the catalytic hydrogenation of alkenes using a heterogeneous catalyst like palladium on carbon (Pd/C) involves several key steps that occur on the surface of the metal catalyst. libretexts.org This process is heterogeneous, meaning the catalyst is in a different phase (solid) from the reactants (liquid or gas). libretexts.org

The mechanism can be summarized as follows:

Adsorption of Reactants : Both the alkene, this compound, and molecular hydrogen are adsorbed onto the surface of the palladium catalyst. The alkene is adsorbed through an interaction between its π-orbitals and vacant orbitals on the metal surface. libretexts.org

Activation of Hydrogen : The strong H-H sigma bond is cleaved, and the hydrogen atoms form bonds with the metal surface. libretexts.org

Hydrogen Transfer : The hydrogen atoms are transferred sequentially from the metal surface to the carbons of the double bond. First, one hydrogen atom adds to one of the carbons, forming a half-hydrogenated intermediate that is still bound to the catalyst surface. Then, a second hydrogen atom adds to the other carbon. libretexts.org

Desorption of Product : Once saturated, the resulting alkane, 3,4-dimethylhexane, has a lower affinity for the catalyst surface and diffuses away, freeing up the catalytic site for another reaction cycle. libretexts.org

A crucial feature of this mechanism is that both hydrogen atoms are delivered to the same face of the alkene double bond. libretexts.org This is known as syn-addition . libretexts.orgpressbooks.pub

Table 1: Key Features of Catalytic Hydrogenation of this compound

| Feature | Description |

| Reactants | This compound, Hydrogen (H₂) |

| Catalyst | Palladium on Carbon (Pd/C), Platinum (Pt), Nickel (Ni) libretexts.orgmasterorganicchemistry.com |

| Product | 3,4-Dimethylhexane |

| Mechanism Type | Heterogeneous Catalysis libretexts.org |

| Key Steps | Adsorption, H-H bond cleavage, Sequential H-transfer libretexts.org |

| Stereochemistry | Syn-addition libretexts.orgpressbooks.pub |

Asymmetric Hydrogenation to Chiral Alkane Derivatives

Asymmetric hydrogenation is a powerful technique for synthesizing chiral molecules. acsgcipr.org It typically involves the hydrogenation of prochiral alkenes, ketones, or imines using a chiral catalyst to produce an enantiomerically enriched product. ajchem-b.com

In the case of this compound, the molecule is already chiral due to the stereocenters at the C3 and C4 positions. The hydrogenation of the C1=C2 double bond does not create any new stereocenters. The product of the reaction is 3,4-dimethylhexane, a chiral alkane that retains the stereochemical configuration of the starting material.

Therefore, the focus of hydrogenating a chiral alkene like this compound is not on creating a new chiral center but on preserving the existing ones. If a specific stereoisomer of this compound is hydrogenated, the corresponding stereoisomer of 3,4-dimethylhexane is formed. For example, the hydrogenation of (3R,4R)-3,4-dimethyl-1-hexene will yield (3R,4R)-3,4-dimethylhexane. The use of specialized chiral catalysts in this context could potentially be used for the kinetic resolution of a racemic mixture of this compound, where one enantiomer reacts faster than the other, but the primary product remains 3,4-dimethylhexane.

The catalytic hydrogenation of alkenes is a highly stereospecific reaction, consistently proceeding via syn-addition, where both hydrogen atoms add to the same face of the double bond. libretexts.orgpressbooks.pub The face to which the hydrogen atoms are added is determined by steric hindrance. The catalyst, being bulky, will approach the double bond from the less sterically hindered face of the alkene. libretexts.org

For this compound, the substituents at the adjacent chiral center (C3) create a sterically biased environment around the C1=C2 double bond. The catalyst will preferentially adsorb the alkene on the face opposite to the largest group at the C3 stereocenter, leading to a specific stereochemical outcome.

The hydrogenation reaction itself does not alter the stereochemistry at C3 and C4. Therefore, the enantiomeric or diastereomeric composition of the product, 3,4-dimethylhexane, directly mirrors that of the starting this compound. If an enantiomerically pure starting material is used, an enantiomerically pure product will be obtained.

Table 2: Stereochemical Correlation in the Hydrogenation of this compound

| Starting Material Stereoisomer | Product Stereoisomer |

| (3R,4R)-3,4-Dimethyl-1-hexene | (3R,4R)-3,4-Dimethylhexane |

| (3S,4S)-3,4-Dimethyl-1-hexene | (3S,4S)-3,4-Dimethylhexane |

| (3R,4S)-3,4-Dimethyl-1-hexene | (3R,4S)-3,4-Dimethylhexane |

| (3S,4R)-3,4-Dimethyl-1-hexene | (3S,4R)-3,4-Dimethylhexane |

Hydroboration-Oxidation Reactions

Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol. wikipedia.org This process is highly valued for its predictable regioselectivity and stereospecificity. libretexts.org

The hydroboration-oxidation of this compound proceeds with distinct and reliable outcomes regarding the placement and orientation of the new C-H and C-OH bonds.

Regioselectivity : The reaction exhibits anti-Markovnikov regioselectivity. wikipedia.orgmasterorganicchemistry.com In the first step, the borane (B79455) (BH₃) adds across the double bond such that the boron atom attaches to the less substituted carbon, and a hydrogen atom attaches to the more substituted carbon. libretexts.org For this compound, the boron adds to C1 and the hydrogen to C2. This preference is driven by both steric effects, as the bulky borane group approaches the less hindered carbon, and electronic effects. bolivianchemistryjournal.org

Stereospecificity : The hydroboration step is a stereospecific syn-addition, meaning the boron and hydrogen atoms add to the same face of the double bond. wikipedia.orgmasterorganicchemistry.com This establishes a defined stereochemistry at the newly formed C-H and C-B bonds. The subsequent oxidation step, where the C-B bond is replaced by a C-OH bond using hydrogen peroxide (H₂O₂) and a base, occurs with retention of stereochemistry. masterorganicchemistry.com

The combination of syn-addition and retention of configuration ensures that the final alcohol has the H and OH groups added to the same face of the original double bond. For this compound, this reaction creates a new stereocenter at C2. The facial selectivity of the borane attack is directed by the existing stereocenter at C3, leading to a diastereomeric mixture of 3,4-dimethylhexan-1-ol (B13270569) products, with one diastereomer typically favored.

The mechanism of the hydroboration step is understood to proceed through a concerted, four-membered transition state. masterorganicchemistry.comumich.edu In this transition state, the π-bond of the alkene acts as a nucleophile, donating electron density to the empty p-orbital of the electrophilic boron atom, while a hydride from the borane is simultaneously transferred to the other carbon of the double bond.

For this compound, the geometry of this transition state explains both the regioselectivity and stereoselectivity of the reaction:

The approach of the borane is oriented to place the larger boron-containing part of the reagent at the sterically less encumbered C1 position.

The bond-forming and bond-breaking processes occur in a single, concerted step, without the formation of a carbocation intermediate, thus preventing any potential rearrangements. masterorganicchemistry.com

The transition state involves a four-centered arrangement of B, H, C1, and C2 atoms. umich.edu Computational studies on similar systems suggest that this transition state is "loose," with relatively long C-B and C-H partial bonds. researchgate.net

The diastereoselectivity arises from the energy difference between the two possible transition states for attack on the two faces of the alkene. The transition state that minimizes steric interactions between the ethyl and methyl groups at C3 and the approaching borane reagent will be lower in energy, leading to the major product.

Table 3: Summary of Hydroboration-Oxidation of this compound

| Feature | Description |

| Reagents | 1. Borane (BH₃) or its complexes (e.g., BH₃·THF) 2. Hydrogen Peroxide (H₂O₂), Sodium Hydroxide (NaOH) |

| Product | 3,4-Dimethylhexan-1-ol |

| Regioselectivity | Anti-Markovnikov (OH group on C1) wikipedia.orgmasterorganicchemistry.com |

| Stereospecificity | Syn-addition of H and OH group wikipedia.org |

| Transition State | Concerted, four-membered cyclic transition state masterorganicchemistry.comumich.edu |

Ozonolysis and Oxidative Cleavage Mechanisms

Ozonolysis is a powerful oxidative cleavage reaction that breaks the carbon-carbon double bond of an alkene. byjus.commasterorganicchemistry.com The reaction proceeds through the formation of an unstable primary ozonide (a molozonide), which then rearranges into a more stable ozonide intermediate. byjus.comiitk.ac.in This ozonide can then be worked up under reductive or oxidative conditions to yield different products.

For this compound, the ozonolysis reaction cleaves the double bond between the first and second carbon atoms. ontosight.ailibretexts.org

Mechanism: The reaction follows the Criegee mechanism. Ozone undergoes a 1,3-dipolar cycloaddition to the alkene's double bond to form the primary ozonide (1,2,3-trioxolane). iitk.ac.in This intermediate is unstable and fragments into a carbonyl compound and a carbonyl oxide. These two fragments then recombine in a different orientation to form the more stable secondary ozonide (1,2,4-trioxolane). byjus.com

Products: Subsequent work-up of the ozonide determines the final products.

Reductive Work-up: Treatment with a reducing agent like dimethyl sulfide (B99878) ((CH₃)₂S) or zinc and water cleaves the ozonide to yield aldehydes and/or ketones. libretexts.orglumenlearning.com In the case of this compound, this process yields formaldehyde (B43269) and 2,3-dimethylpentanal.

Oxidative Work-up: Treatment with an oxidizing agent like hydrogen peroxide (H₂O₂) results in the formation of carboxylic acids and/or ketones. masterorganicchemistry.com For this compound, this would produce formic acid (which may be further oxidized to carbon dioxide and water) and 2,3-dimethylpentanoic acid.

Other strong oxidizing agents like hot, acidic potassium permanganate (B83412) (KMnO₄) can also cleave the double bond, typically leading to the formation of ketones and carboxylic acids directly. libretexts.orglumenlearning.com

Table 1: Products of Oxidative Cleavage of this compound

| Oxidative Cleavage Method | Reagents | Products |

| Ozonolysis (Reductive Work-up) | 1. O₃, -78°C2. (CH₃)₂S or Zn/H₂O | Formaldehyde, 2,3-Dimethylpentanal |

| Ozonolysis (Oxidative Work-up) | 1. O₃, -78°C2. H₂O₂ | Formic Acid, 2,3-Dimethylpentanoic Acid |

| Permanganate Cleavage | Hot, acidic KMnO₄ | Carbon Dioxide, 2,3-Dimethylpentanoic Acid |

Radical Reactions Involving this compound

Free radical reactions involve intermediates with unpaired electrons. utexas.edu Alkenes can undergo radical addition reactions, often with regioselectivity that is opposite to that of electrophilic additions (anti-Markovnikov). A classic example is the addition of hydrogen bromide (HBr) in the presence of peroxides.

Mechanism of Radical Addition of HBr:

Initiation: Peroxides generate radicals which abstract a hydrogen from HBr to produce a bromine radical (Br•). libretexts.org

Propagation: The bromine radical adds to the C1 of the this compound double bond. This addition occurs at the less substituted carbon to form the more stable secondary radical at C2. This radical then abstracts a hydrogen atom from another HBr molecule to form the final product and a new bromine radical, which continues the chain. ucr.edu

Termination: The reaction is terminated when two radicals combine. ucr.edu

This mechanism leads to the anti-Markovnikov product, 1-bromo-3,4-dimethylhexane. In contrast, the electrophilic addition of HBr in the absence of peroxides would proceed via a carbocation intermediate, leading to the Markovnikov product, 2-bromo-3,4-dimethylhexane. chegg.com

Rate constants for the gas-phase reaction of nitrate (B79036) radicals (NO₃) with various alkenes have been studied. For 3,4-dimethyl-1-pentene (B12000618), a structurally similar branched alkene, the rate constant was measured to be 1.49 x 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹. acs.org This type of data is crucial for atmospheric chemistry, as it helps to model the degradation of volatile organic compounds.

Cycloaddition Reactions (e.g., Diels-Alder) with Branched Alkenes

Cycloaddition reactions are processes in which two or more unsaturated molecules combine to form a cyclic adduct. pageplace.de The most famous of these is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) ring. mnstate.eduencyclopedia.pubmasterorganicchemistry.com

In the context of a Diels-Alder reaction, this compound would act as the dienophile.

Reactivity: The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups conjugated with the double bond. masterorganicchemistry.comyoutube.com Since this compound only possesses alkyl groups, which are weakly electron-donating, it is considered an unactivated dienophile. pageplace.de Reactions involving unactivated alkenes generally require more forcing conditions, such as high temperatures, to overcome the activation barrier. msu.edu

Regioselectivity and Stereoselectivity: When reacting with an unsymmetrical diene, the regioselectivity of the addition would be low due to the lack of strong electronic directing effects on the dienophile. The bulky alkyl groups at the C3 and C4 positions could introduce steric hindrance, potentially influencing the stereochemical outcome of the reaction and favoring approaches from the less hindered face of the double bond.

While the classic Diels-Alder reaction involves thermally-induced cycloaddition, other variations exist, such as electrochemical methods that can generate alkene radical cations that then undergo cycloaddition with other molecules. icm.edu.pl

Hydroformylation and Related Carbonylation Reactions

Hydroformylation, also known as the oxo process, is an important industrial reaction that introduces a formyl group (–CHO) and a hydrogen atom across the double bond of an alkene. google.com This reaction converts alkenes into aldehydes using carbon monoxide (CO) and hydrogen (H₂), typically in the presence of a transition metal catalyst, such as rhodium or cobalt. scielo.org.mxchinesechemsoc.org

For a terminal alkene like this compound, hydroformylation can produce two isomeric aldehydes: the linear product (3,4-dimethylheptanal) and the branched product (2-ethyl-3-methylhexanal).

Catalyst and Conditions: The choice of catalyst and reaction conditions (temperature, pressure, ligands) is crucial for controlling the ratio of linear to branched products (l/b ratio). scielo.org.mxmatec-conferences.org For example, rhodium catalysts modified with phosphine (B1218219) ligands are often used to achieve high selectivity for the linear aldehyde. matec-conferences.org

Research Findings: Studies on the hydroformylation of 1-hexene (B165129) show that increasing syngas pressure can enhance catalytic activity, while the selectivity towards the linear aldehyde may decrease. chinesechemsoc.org The use of specific catalytic systems, such as Pd(Acac)₂-PPh₃-TsOH for the related hydroethoxycarbonylation of 1-hexene, has been shown to yield a mixture of linear and branched esters, with the ratio depending on the precise conditions. matec-conferences.org In one study on 1-hexene hydroformylation using a cobalt-based catalyst, a conversion of 62% with an aldehyde selectivity of 66% and an l/b ratio of 2.6 was achieved at 363 K and 7584 kPa. scielo.org.mx

Table 2: Potential Products of this compound Hydroformylation

| Product Type | Chemical Name | Structure |

| Linear Aldehyde | 3,4-Dimethylheptanal | CH₃CH₂CH(CH₃)CH(CH₃)CH₂CH₂CHO |

| Branched Aldehyde | 2-Ethyl-3-methylhexanal | CH₃CH₂CH(CH₃)CH(CH₂CH₃)CHO |

Reaction Kinetics and Thermodynamic Profiles of this compound Transformations

The feasibility and rate of a chemical reaction are governed by its thermodynamic and kinetic profiles.

Thermodynamics: Diels-Alder reactions are typically exothermic (negative ΔH°) because two stronger σ-bonds are formed at the expense of two weaker π-bonds. msu.edu However, the reaction is also accompanied by a negative change in entropy (ΔS°) because two molecules combine into one, leading to a more ordered system. This means that at very high temperatures, the reverse reaction can become favorable. msu.edu For additions to conjugated dienes, the 1,4-addition product is often the more thermodynamically stable product (thermodynamic control), while the 1,2-addition product may form faster (kinetic control). masterorganicchemistry.com

Kinetics: The rate of a reaction is determined by its activation energy (Ea). For hydroformylation, the apparent activation energy for 1-hexene using a zeolite-encaged rhodium catalyst was found to be 60.6 kJ/mol, which is lower than for some homogeneous catalysts, indicating high catalytic activity. chinesechemsoc.org The rate of radical reactions, such as the addition of NO₃, is influenced by the structure of the alkene. For a series of C5-C7 1-alkenes, the rate constants were shown to correlate with steric hindrance at the reaction site. acs.org

Table 3: Selected Kinetic and Thermodynamic Data for Alkene Reactions

| Reaction Type | Alkene | Parameter | Value | Reference |

| Hydroformylation | 1-Hexene | Apparent Activation Energy (Ea) | 60.6 kJ/mol | chinesechemsoc.org |

| Radical Addition | 3,4-Dimethyl-1-pentene | Rate Constant (vs. NO₃ radical) | 1.49 x 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ | acs.org |

| Diels-Alder | 1,3-Butadiene + Ethene | Enthalpy Change (ΔH°) | -40 kcal/mol | msu.edu |

| Diels-Alder | 1,3-Butadiene + Ethene | Entropy Change (ΔS°) | -43.6 cal/mol·K | msu.edu |

Spectroscopic Characterization and Structural Elucidation of 3,4 Dimethyl 1 Hexene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules like 3,4-dimethyl-1-hexene. It provides data on the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals for its vinyl, allylic, and alkyl protons. The terminal vinyl protons (=CH₂) typically appear as distinct multiplets in the downfield region (around 4.5-6.0 ppm). The proton attached to the double bond (C1) and the methine protons at the chiral centers (C3 and C4) will show complex splitting patterns due to coupling with neighboring protons. The various methyl and methylene (B1212753) groups will resonate in the upfield region (typically 0.8-2.1 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. acs.org The two sp² hybridized carbons of the double bond are observed in the downfield region (around 110-145 ppm). The sp³ hybridized carbons, including the two chiral methine carbons and the various methyl and ethyl groups, resonate at higher field. The chemical shifts of the carbons are sensitive to their local electronic and steric environment. For diastereomers of this compound, subtle differences in ¹³C chemical shifts, particularly for the carbons at or near the stereocenters, can be used for configurational assignment. This is based on the γ-gauche effect, where a substituent causes an upfield shift for a carbon three bonds away if they are in a gauche conformation. organicchemistrydata.org

Configurational and Conformational Analysis: Since this compound possesses two adjacent stereocenters (C3 and C4), it can exist as two pairs of enantiomers: (3R,4R)/(3S,4S) and (3R,4S)/(3S,4R). While standard NMR cannot distinguish between enantiomers, it is a powerful tool for differentiating diastereomers. hebmu.edu.cn The precise chemical shifts and coupling constants (³JHH) are sensitive to the dihedral angles between protons, which are dictated by the molecule's preferred conformation. auremn.org.br

For related branched alkenes, such as isomers of 3,4-dimethyl-2-hexene, the configuration (E/Z) is determined by the magnitude of the ³JHH coupling constant across the double bond or through Nuclear Overhauser Effect (NOE) experiments, which detect through-space proximity between protons. researchgate.net Although this compound does not have E/Z isomerism at its terminal double bond, NOE experiments can still be crucial for establishing the relative stereochemistry of the C3 and C4 positions by observing correlations between the methine protons and the attached methyl groups.

Conformational analysis of the flexible alkyl chain is complex. The molecule exists as an equilibrium of different rotamers. The observed NMR parameters are a weighted average of these conformers. By studying the NMR spectra in different solvents and at various temperatures, one can influence the conformational equilibrium and gain insight into the relative stabilities of the different conformers. acs.org

| Atom Position | Group Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|---|

| C1 | =CH₂ | ~4.9 - 5.1 | ~114 | Terminal vinyl protons. |

| C2 | =CH- | ~5.7 - 5.9 | ~142 | Internal vinyl proton. |

| C3 | -CH(CH₃)- | ~2.0 - 2.3 | ~40 - 45 | Chiral center, allylic. Shift depends on diastereomer. |

| C4 | -CH(CH₃)- | ~1.5 - 1.8 | ~35 - 40 | Chiral center. Shift depends on diastereomer. |

| C5 | -CH₂- | ~1.2 - 1.4 | ~25 - 30 | Methylene group. |

| C6 | -CH₃ | ~0.8 - 0.9 | ~12 | Terminal methyl of ethyl group. |

| C3-Methyl | -CH₃ | ~0.9 - 1.1 | ~15 - 20 | Methyl on C3. |

| C4-Methyl | -CH₃ | ~0.8 - 1.0 | ~14 - 19 | Methyl on C4. |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Stereoregularity

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify functional groups and probe the structural regularity of molecules and polymers.

Functional Group Analysis: The IR spectrum of this compound is characterized by absorptions corresponding to its alkene and alkane moieties. nist.gov Key vibrational modes for the vinyl group include:

=C-H stretching: A band appearing just above 3000 cm⁻¹ (typically 3079-3100 cm⁻¹) is characteristic of the C-H bonds on the sp²-hybridized carbons. libretexts.orglibretexts.org

C=C stretching: A moderate intensity band is expected in the 1640-1645 cm⁻¹ region, which is typical for a monosubstituted double bond. libretexts.orgspectroscopyonline.com

Out-of-plane (oop) C-H bending: Strong bands around 910 cm⁻¹ and 990 cm⁻¹ are definitive indicators of a -CH=CH₂ group. quimicaorganica.org

Raman Spectroscopy and Stereoregularity: Raman spectroscopy provides complementary information to IR. The C=C stretching vibration in alkenes is typically a strong and sharp band in the Raman spectrum. mdpi.com For polymers derived from α-olefins like this compound, both IR and Raman spectroscopy are powerful tools for assessing stereoregularity (tacticity). uoh.edu.iqresearchgate.net Isotactic polymers, where all stereocenters have the same configuration, exhibit sharp, well-defined "regularity bands" in their vibrational spectra due to the ordered, often helical, chain structure. researchgate.net In contrast, atactic polymers with random stereochemistry show much broader and less defined spectral features. Although this analysis is primarily for polymers, the vibrational spectrum of the monomer itself is the fundamental basis for understanding the spectra of its polymeric derivatives.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity | Assignment |

|---|---|---|---|---|

| =C-H Stretch | 3075 - 3095 | Medium | Medium | Vinyl C-H bonds libretexts.org |

| -C-H Stretch (sp³) | 2850 - 2975 | Strong | Strong | Alkyl C-H bonds |

| C=C Stretch | 1640 - 1645 | Medium | Strong | Alkene double bond spectroscopyonline.com |

| -CH₂ Scissoring | ~1465 | Medium | Medium | Methylene group bend |

| -CH₃ Bending | ~1375 | Medium | Medium | Methyl group umbrella mode |

| =C-H Out-of-Plane Bend | 990 - 995 | Strong | Weak | Monosubstituted alkene quimicaorganica.org |

| =C-H Out-of-Plane Bend | 905 - 915 | Strong | Weak | Monosubstituted alkene quimicaorganica.org |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to deduce its structure from fragmentation patterns. For this compound (C₈H₁₆), the molecular weight is 112.21 g/mol . nih.gov

In Electron Ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), which then undergoes fragmentation. nist.gov The mass spectrum of this compound shows a molecular ion peak at an m/z of 112. nih.govnist.gov The fragmentation of alkenes is often dominated by cleavages that lead to the formation of stable carbocations. gatech.edu A key fragmentation pathway for alkenes is the cleavage of the C-C bond beta to the double bond, which results in a resonance-stabilized allylic cation.

For this compound, the most significant fragmentation would be the loss of a propyl radical (•CH₂CH₂CH₃) or an ethyl radical (•CH₂CH₃) from different parts of the chain, although rearrangements are common. The cleavage of the C4-C5 bond would lead to the loss of an ethyl radical (mass 29), resulting in a fragment ion at m/z 83. Cleavage at the C3-C4 bond can lead to various fragments. The base peak (the most intense peak) in the spectrum is often due to the formation of a highly stabilized cation. libretexts.org The NIST mass spectrum for this compound shows a base peak at m/z 56. nih.gov This likely corresponds to the C₄H₈⁺• ion, which could be formed via a McLafferty rearrangement, a common process for molecules containing a double bond and a sufficiently long alkyl chain.

| m/z | Proposed Fragment Ion | Proposed Loss | Notes |

|---|---|---|---|

| 112 | [C₈H₁₆]⁺• | - | Molecular Ion (M⁺•) |

| 97 | [C₇H₁₃]⁺ | •CH₃ | Loss of a methyl radical. |

| 83 | [C₆H₁₁]⁺ | •C₂H₅ | Loss of an ethyl radical. |

| 69 | [C₅H₉]⁺ | •C₃H₇ | Loss of a propyl radical. |

| 56 | [C₄H₈]⁺• | C₄H₈ | Base Peak, likely from McLafferty rearrangement. |

| 41 | [C₃H₅]⁺ | - | Allyl cation, a common fragment for alkenes. |

Advanced Vibrational and Electronic Spectroscopy Techniques

Beyond the standard methods, advanced spectroscopic techniques can provide deeper structural and stereochemical insights.

Two-Dimensional (2D) NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguous assignment of all proton and carbon signals.

COSY maps out the ³JHH coupling network, confirming which protons are on adjacent carbons.

HSQC correlates each proton signal with the signal of the carbon to which it is directly attached.

HMBC reveals longer-range correlations (typically 2-3 bonds) between protons and carbons, which is crucial for piecing together the entire molecular structure, especially around non-protonated carbons.

Vibrational and Electronic Circular Dichroism: Since this compound is a chiral molecule, chiroptical techniques can be used to determine its absolute configuration.

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. The resulting VCD spectrum is highly sensitive to the absolute configuration of a molecule. By comparing the experimental VCD spectrum to spectra predicted by quantum chemical calculations for a specific enantiomer (e.g., 3R,4R), the absolute configuration can be determined.

Electronic Circular Dichroism (ECD) is the electronic spectroscopy equivalent of VCD, operating in the UV-Vis range. While the chromophore in this compound (a simple alkene) is weak, ECD can still provide information about the stereochemistry, especially if derivatized with a stronger chromophore.

These advanced methods, combined with computational chemistry, provide a powerful toolkit for the complete and unambiguous structural and stereochemical elucidation of complex chiral molecules like this compound.

Computational Chemistry and Theoretical Studies of 3,4 Dimethyl 1 Hexene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance of accuracy and computational cost for studying the electronic structure of molecules. youtube.com It is used to determine the ground-state electron density and, from it, derive key properties and predict chemical phenomena. youtube.comnih.gov

Geometry Optimization and Electronic Structure Analysis

A fundamental step in computational analysis is geometry optimization, which seeks to find the arrangement of atoms that corresponds to a local minimum on the potential energy surface (PES). youtube.com For 3,4-Dimethyl-1-hexene, this process involves systematically adjusting the coordinates of each atom until the total energy of the molecule is minimized. This optimized structure represents the most stable conformation of the molecule.

DFT calculations on related hydrogenated 1-hexene (B165129) oligomers show that the extended-chain, or all-trans, conformation possesses the lowest potential energy. researchgate.net The geometric parameters, such as bond lengths and angles, for the optimized structure provide critical insights into the molecule's shape and steric properties.

Electronic structure analysis, also performed using DFT, describes the distribution of electrons within the molecule. This includes identifying the molecular orbitals (MOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comlibretexts.org The energies and shapes of these frontier orbitals are crucial for understanding the molecule's reactivity. wikipedia.orglibretexts.org

Table 1: Representative Geometric Parameters from DFT Calculations for a Saturated 3,4-Dimethylhexane (B165660) Backbone (Analogous to Hydrogenated this compound)

| Parameter | Description | Typical Calculated Value |

| C-C Bond Length | Single bond in the alkane chain | ~1.54 Å |

| C-H Bond Length | Bond between carbon and hydrogen | ~1.10 Å |

| C-C-C Bond Angle | Angle within the carbon backbone | ~112-114° |

| H-C-H Bond Angle | Angle within a methyl or methylene (B1212753) group | ~107-109° |

| Data derived from principles illustrated in studies on related alkane structures. |

Transition State Modeling and Reaction Pathway Elucidation

DFT is instrumental in modeling chemical reactions by identifying the transition state (TS)—the highest energy point along a reaction coordinate. libretexts.org The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes, offering deep mechanistic insights.

A key example is the ozonolysis of alkenes, a critical atmospheric degradation pathway. Computational studies on the ozonolysis of the related isomer, 3,4-dimethyl-3-hexene, show that the reaction proceeds through a primary ozonide intermediate, which then decomposes to form a carbonyl oxide (also known as a Criegee intermediate) and a ketone. acs.orgmit.edu Master equation calculations based on this pathway help determine the yields of subsequent products, such as hydroxyl radicals. acs.org

Another well-studied reaction is hydroboration-oxidation, which converts alkenes to alcohols. The mechanism involves the addition of borane (B79455) (BH₃) across the double bond. masterorganicchemistry.comwikipedia.orgbyjus.com Computational modeling of the hydroboration of 1-hexene shows that the process is highly regioselective, with the boron atom adding to the less-substituted carbon of the double bond. yale.edu This selectivity is explained by analyzing the electronic and steric factors in the four-centered transition state. redalyc.org Elucidating these pathways computationally helps explain the observed product distributions in experiments. yale.edu

Reactivity Descriptors (e.g., Fukui Indices, Molecular Orbitals)

To quantify and predict chemical reactivity, DFT calculations are used to determine various reactivity descriptors.

Frontier Molecular Orbitals (HOMO and LUMO): According to Frontier Molecular Orbital (FMO) theory, many chemical reactions are governed by the interaction between the HOMO of one reactant and the LUMO of another. libretexts.orgmasterorganicchemistry.com

The HOMO is the highest-energy orbital containing electrons and acts as an electron donor. Its location indicates the site of likely electrophilic attack. youtube.com

The LUMO is the lowest-energy orbital without electrons and acts as an electron acceptor. Its location indicates the site of likely nucleophilic attack. youtube.com

For this compound, the HOMO is associated with the π-bond of the C1=C2 double bond, making this the primary site for reaction with electrophiles.

Fukui Indices: The Fukui function is a more sophisticated descriptor that quantifies the change in electron density at a specific point in a molecule when an electron is added or removed. rsc.org Condensed Fukui indices simplify this by assigning a value to each atom, indicating its propensity to react with different species. substack.com

f⁻: Indicates susceptibility to electrophilic attack (where the molecule loses an electron). For this compound, the highest f⁻ values would be on the C1 and C2 atoms.

f⁺: Indicates susceptibility to nucleophilic attack (where the molecule gains an electron). The highest f⁺ values would also be associated with the double bond carbons.

f⁰: Indicates susceptibility to radical attack.

These descriptors provide a powerful, quantitative framework for predicting the regioselectivity of reactions involving this compound. substack.comresearchgate.net

Energetic Profiles of Chemical Reactions (e.g., Activation Energies)

By calculating the energies of reactants, transition states, and products, DFT can be used to construct a complete energetic profile for a reaction pathway. A key parameter derived from this profile is the activation energy (Ea), which is the energy barrier that must be overcome for a reaction to occur. libretexts.orgfsu.edu